molecular formula C5H8N4O B3191389 3-amino-5-methyl-1H-pyrazole-4-carboxamide CAS No. 54184-81-5

3-amino-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3191389
CAS No.: 54184-81-5
M. Wt: 140.14 g/mol
InChI Key: KUFZNKPEPZZPRQ-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with suitable amines in the presence of catalysts such as Nano-ZnO . Another approach includes the use of arylhydrazines and 1,3-diketones under regioselective conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize transition-metal catalysts and photoredox reactions to achieve efficient synthesis . One-pot multicomponent processes are also employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or amines.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-methyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(5(7)10)4(6)9-8-2/h1H3,(H2,7,10)(H3,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFZNKPEPZZPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969141
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54184-81-5
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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